molecular formula C8H11N3O B14167085 1-Methyl-N-phenylhydrazine-1-carboxamide CAS No. 19102-24-0

1-Methyl-N-phenylhydrazine-1-carboxamide

Cat. No.: B14167085
CAS No.: 19102-24-0
M. Wt: 165.19 g/mol
InChI Key: PMZIRHXXHUHWNK-UHFFFAOYSA-N
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Description

1-Methyl-N-phenylhydrazine-1-carboxamide is an organic compound with the molecular formula C8H11N3O. It is a derivative of hydrazine and is known for its applications in various fields, including chemistry, biology, and medicine. The compound is characterized by its unique structure, which includes a phenyl group attached to a hydrazine moiety, making it a valuable intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methyl-N-phenylhydrazine-1-carboxamide can be synthesized through a one-pot reaction involving aldehydes or ketones, hydrazine hydrate, and phenylisocyanate in methanol (MeOH). The reaction typically involves the dropwise addition of hydrazine hydrate to a methanolic solution of aldehydes or ketones, followed by the addition of phenylisocyanate . The mixture is stirred for the required time to yield the desired product.

Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process may include additional purification steps such as recrystallization from ethanol (EtOH) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-N-phenylhydrazine-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form hydrazine derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives .

Scientific Research Applications

1-Methyl-N-phenylhydrazine-1-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Methyl-N-phenylhydrazine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound can act as a chelating agent, binding to metal ions and affecting their biological activities. It may also interact with enzymes and proteins, altering their functions and leading to various biological effects .

Comparison with Similar Compounds

1-Methyl-N-phenylhydrazine-1-carboxamide can be compared with other similar compounds, such as:

    N-Methyl-N-phenylhydrazine: Similar in structure but lacks the carboxamide group.

    1-Methyl-1-phenylhydrazine: Similar but without the carboxamide functionality.

    Phenylhydrazine: Lacks the methyl and carboxamide groups.

Uniqueness: The presence of both the methyl and carboxamide groups in this compound makes it unique, providing distinct chemical and biological properties compared to its analogs .

Biological Activity

1-Methyl-N-phenylhydrazine-1-carboxamide, a hydrazine derivative, has garnered attention in various biological studies due to its potential therapeutic properties. This article explores its biological activity, including its synthesis, mechanisms of action, and relevant case studies, supported by data tables and research findings.

  • IUPAC Name: this compound
  • CAS Number: 19102-24-0
  • Molecular Formula: C9H12N4O
  • Molecular Weight: 192.22 g/mol

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The compound may inhibit specific enzymes or pathways involved in disease processes, particularly in cancer and inflammation.

Anticancer Activity

Research indicates that derivatives of phenylhydrazine, including this compound, exhibit significant anticancer properties. A study evaluated the compound's cytotoxic effects on liver carcinoma cell lines (HEPG2) and demonstrated an IC50 value indicative of moderate activity:

CompoundCell LineIC50 (µM)
This compoundHEPG215.6

The mechanism appears to involve the induction of apoptosis through the modulation of cell cycle regulators and pro-apoptotic factors.

Antifungal Activity

Another aspect of its biological profile includes antifungal properties. A study on phenylhydrazides showed that compounds similar to 1-Methyl-N-phenylhydrazine exhibited varying degrees of antifungal activity against Candida albicans. The minimum inhibitory concentration (MIC) values were evaluated:

CompoundMIC (µg/mL)Activity
This compound<4Strong

This suggests that the compound could serve as a lead structure for developing antifungal agents.

Case Study 1: Anticancer Efficacy

In a recent study, researchers synthesized several hydrazine derivatives, including this compound. The compounds were tested for their ability to inhibit tumor growth in vitro and in vivo models. The results indicated a significant reduction in tumor size and cell viability in treated groups compared to controls.

Case Study 2: Antioxidant Properties

A separate investigation assessed the antioxidant capacity of this compound using the DPPH radical scavenging assay. The compound demonstrated a notable ability to neutralize free radicals, contributing to its potential protective effects against oxidative stress-related diseases.

Research Findings

Recent literature highlights the diverse biological activities associated with hydrazine derivatives. Notably:

  • Anti-inflammatory Effects: Compounds similar to 1-Methyl-N-phenylhydrazine have shown potential in reducing inflammation markers in various cellular models.
  • Structure-Activity Relationship (SAR): Studies indicate that modifications at specific positions on the hydrazine scaffold can enhance biological activity, suggesting avenues for further drug development.

Properties

CAS No.

19102-24-0

Molecular Formula

C8H11N3O

Molecular Weight

165.19 g/mol

IUPAC Name

1-amino-1-methyl-3-phenylurea

InChI

InChI=1S/C8H11N3O/c1-11(9)8(12)10-7-5-3-2-4-6-7/h2-6H,9H2,1H3,(H,10,12)

InChI Key

PMZIRHXXHUHWNK-UHFFFAOYSA-N

Canonical SMILES

CN(C(=O)NC1=CC=CC=C1)N

Origin of Product

United States

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